2-[4-[4-(Triazol-1-yl)benzoyl]morpholin-3-yl]cyclohexan-1-one
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Overview
Description
2-[4-[4-(Triazol-1-yl)benzoyl]morpholin-3-yl]cyclohexan-1-one is a complex organic compound that features a triazole ring, a benzoyl group, a morpholine ring, and a cyclohexanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(Triazol-1-yl)benzoyl]morpholin-3-yl]cyclohexan-1-one typically involves multiple steps, starting with the preparation of the triazole ring. The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the appropriate aromatic compound in the presence of a Lewis acid catalyst . The morpholine ring can be synthesized via a cyclization reaction involving an amine and an epoxide . Finally, the cyclohexanone moiety can be incorporated through a nucleophilic addition reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-[4-[4-(Triazol-1-yl)benzoyl]morpholin-3-yl]cyclohexan-1-one can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols in polar aprotic solvents.
Major Products
Scientific Research Applications
2-[4-[4-(Triazol-1-yl)benzoyl]morpholin-3-yl]cyclohexan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anticancer, antiviral, and antibacterial activities.
Materials Science: It can be used in the development of new materials with unique optical and electronic properties.
Chemical Research: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-[4-(Triazol-1-yl)benzoyl]morpholin-3-yl]cyclohexan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity and protein function . The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity to biological targets . The morpholine ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4- (1H-1,2,4-triazol-1-yl)benzoic acid: Shares the triazole and benzoyl moieties but lacks the morpholine and cyclohexanone groups.
1,2,3-triazole derivatives: Similar triazole ring structure but different substituents.
Morpholine derivatives: Contain the morpholine ring but differ in other functional groups.
Uniqueness
2-[4-[4-(Triazol-1-yl)benzoyl]morpholin-3-yl]cyclohexan-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, benzoyl group, morpholine ring, and cyclohexanone moiety allows for diverse interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[4-[4-(triazol-1-yl)benzoyl]morpholin-3-yl]cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-18-4-2-1-3-16(18)17-13-26-12-11-22(17)19(25)14-5-7-15(8-6-14)23-10-9-20-21-23/h5-10,16-17H,1-4,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTMXMREHXRIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2COCCN2C(=O)C3=CC=C(C=C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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